Cas no 866108-75-0 (3-(3,4-DIFLUOROPHENYL)ANILINE)

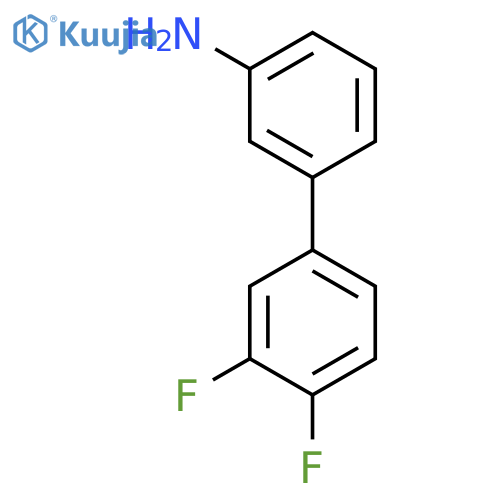

3-(3,4-DIFLUOROPHENYL)ANILINE structure

商品名:3-(3,4-DIFLUOROPHENYL)ANILINE

CAS番号:866108-75-0

MF:C12H9F2N

メガワット:205.203369855881

MDL:MFCD12824138

CID:2199382

PubChem ID:61026288

3-(3,4-DIFLUOROPHENYL)ANILINE 化学的及び物理的性質

名前と識別子

-

- 3-(3,4-DIFLUOROPHENYL)ANILINE

- [1,1'-Biphenyl]-3-amine, 3',4'-difluoro-

- SCHEMBL14320619

- RJB10875

- CS-0242280

- CHEMBL4592889

- AKOS010254853

- 866108-75-0

- EN300-246825

- Z732783232

-

- MDL: MFCD12824138

- インチ: InChI=1S/C12H9F2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7H,15H2

- InChIKey: PGBITXQZBBLNRB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 205.07030562Da

- どういたいしつりょう: 205.07030562Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

3-(3,4-DIFLUOROPHENYL)ANILINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-246825-5.0g |

3-(3,4-difluorophenyl)aniline |

866108-75-0 | 95% | 5.0g |

$1530.0 | 2024-06-19 | |

| TRC | D458410-10mg |

3-(3,4-difluorophenyl)aniline |

866108-75-0 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-246825-0.05g |

3-(3,4-difluorophenyl)aniline |

866108-75-0 | 95% | 0.05g |

$101.0 | 2024-06-19 | |

| Enamine | EN300-246825-0.5g |

3-(3,4-difluorophenyl)aniline |

866108-75-0 | 95% | 0.5g |

$407.0 | 2024-06-19 | |

| Enamine | EN300-246825-2.5g |

3-(3,4-difluorophenyl)aniline |

866108-75-0 | 95% | 2.5g |

$1034.0 | 2024-06-19 | |

| Enamine | EN300-246825-10g |

3-(3,4-difluorophenyl)aniline |

866108-75-0 | 95% | 10g |

$2269.0 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312950-1g |

3-(3,4-Difluorophenyl)aniline |

866108-75-0 | 95% | 1g |

¥5994.00 | 2024-04-27 | |

| 1PlusChem | 1P01C1TQ-1g |

3-(3,4-difluorophenyl)aniline |

866108-75-0 | 95% | 1g |

$715.00 | 2024-04-21 | |

| A2B Chem LLC | AW41054-10g |

3-(3,4-difluorophenyl)aniline |

866108-75-0 | 95% | 10g |

$2424.00 | 2024-04-19 | |

| 1PlusChem | 1P01C1TQ-2.5g |

3-(3,4-difluorophenyl)aniline |

866108-75-0 | 95% | 2.5g |

$1340.00 | 2024-04-21 |

3-(3,4-DIFLUOROPHENYL)ANILINE 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

866108-75-0 (3-(3,4-DIFLUOROPHENYL)ANILINE) 関連製品

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 42464-96-0(NNMTi)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬